![molecular formula C10H8N2O3 B1347158 2-Methyl-5-nitro-2H-isoquinolin-1-one CAS No. 42792-96-1](/img/structure/B1347158.png)
2-Methyl-5-nitro-2H-isoquinolin-1-one
Overview
Description
2-Methyl-5-nitro-2H-isoquinolin-1-one (MNIO) is a heterocyclic organic compound that is used in a variety of scientific applications. It is a potent nitro compound with a wide range of uses in research laboratories, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of a variety of compounds. MNIO is a versatile compound that has been used in a variety of scientific fields, and its potential applications are still being explored.
Scientific Research Applications
Synthesis and Biological Evaluation
Selective PI3K Inhibitors
2-Methyl-5-nitrobenzenesulfonohydrazides, including isoquinoline derivatives, have been synthesized and evaluated for their inhibitory activity against PI3K. An isoquinoline derivative demonstrated good selectivity for the PI3K p110α isoform over other isoforms, showing promising in vitro activity in cell proliferation assays. Molecular modeling studies provided insights into the structure-activity relationships (SAR) of these compounds (Kendall et al., 2007).
Methyl Radical Generation for Synthesis
A metal-free method for generating highly unstable methyl radicals from the combination of PhI(OAc)2 and 2-nitropropane was developed. This approach offers an efficient pathway to synthesize methylated phenanthridines and isoquinolines, extending to other alkyl radicals for synthesizing compounds like Roxadustat (Lu et al., 2018).
Vicarious Nucleophilic Substitution (VNS)
A scalable approach to synthesize 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline was described, utilizing VNS as a key step. This method's optimization extends to a few aromatic and heteroaromatic nitro compounds, leading to new pathways under VNS conditions (Achmatowicz et al., 2008).
Advanced Chemical Synthesis
Isoquinolinone Compounds Synthesis
An efficient one-step synthesis route for isoquinolinones via the reaction of nitro-substituted methyl 2-fluorobenzoate and heterocyclic ketone aminals in 1,4-dioxane was developed. This method offers advantages like readily available starting materials and a simple operation process (Wang et al., 2017).
Pd-catalysed Synthesis of Isoquinolin-1-ones
Through Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, a method for synthesizing 4-substituted 5-nitroisoquinolin-1-ones was achieved. This process involves reaction pathways leading to potent inhibitors of PARP-1 activity, significant for therapeutic applications (Dhami et al., 2009).
properties
IUPAC Name |
2-methyl-5-nitroisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKSSNHLIRRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309870 | |
Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-2H-isoquinolin-1-one | |
CAS RN |
42792-96-1 | |
Record name | NSC218341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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